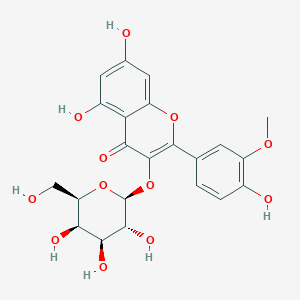
Cacticin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzverbindung bei der Untersuchung von Flavonoidglykosiden verwendet.
Biologie: Untersucht wird die Rolle von Cacticin bei der Modulation biologischer Pfade, darunter entzündungshemmende und antioxidative Pfade.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie Leberschäden und Thrombose untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: Verbessert das antioxidative Abwehrsystem des Körpers, indem freie Radikale abgefangen werden.
Entzündungshemmende Aktivität: Reduziert Entzündungen, indem proinflammatorische Signalwege gehemmt werden.
Antithrombotische Aktivität: Verhindert die Bildung von Blutgerinnseln, indem die Thrombozytenaggregation moduliert wird.
Wirkmechanismus
- One of its key roles is to suppress tumor formation, making it a potential candidate for cancer therapy .
- Regulation of Apoptosis-Related Proteins : Cacticin modulates the expression of apoptosis-related proteins, such as Bcl-2 family members. By balancing pro-apoptotic and anti-apoptotic signals, it promotes cell death .
- Additional Studies Needed : While we know about its broad effects, specific intracellular sites of action and derivative targets remain to be fully elucidated. Further preclinical trials are necessary to validate its potential as an anti-neoplastic drug .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Cacticin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as caspase-3 and caspase-9, which are crucial in the process of apoptosis . This compound also interacts with proteins involved in the PI3K/Akt signaling pathway, inhibiting their activity and thereby inducing cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, including breast, lung, and prostate cancer cell lines . This compound influences cell function by modulating cell signaling pathways such as NF-κB and STAT3, leading to reduced cell migration and invasion . Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the active sites of caspase-3 and caspase-9, activating these enzymes and triggering the apoptotic pathway . It also inhibits the activity of the PI3K/Akt signaling pathway, leading to decreased cell survival and increased apoptosis . Furthermore, this compound modulates gene expression by influencing transcription factors such as NF-κB and STAT3, which play key roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity for extended periods . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through the cytochrome P450 enzyme system, which converts this compound into its active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of this compound within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and release of cytochrome c . Additionally, this compound can localize in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are directed by specific targeting signals and post-translational modifications, ensuring the precise delivery of this compound to its sites of action.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cacticin erfolgt typischerweise durch Extraktion aus natürlichen Quellen und nicht durch synthetische chemische Wege. Das Extraktionsverfahren beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung mit chromatografischen Techniken .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus pflanzlichen Materialien. Der Prozess umfasst:
Ernte: Sammeln von pflanzlichen Materialien, die reich an this compound sind.
Extraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung zu extrahieren.
Reinigung: Anwenden chromatografischer Methoden, um this compound zu isolieren und zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cacticin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können den Glykosidanteil von this compound verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der Flavonoidstruktur auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid können für Acetylierungsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Deoxyderivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Cacticin ähnelt anderen Flavonoidglykosiden, weist aber einzigartige Eigenschaften auf, die es unterscheiden:
Isorhamnetin: this compound ist eine glykosylierte Form von Isorhamnetin, die seine Löslichkeit und Bioverfügbarkeit erhöht.
Quercetin: Während Quercetin ähnliche antioxidative Eigenschaften aufweist, bietet der Glykosidanteil von this compound zusätzliche biologische Aktivitäten.
Schlussfolgerung
This compound ist eine vielversprechende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen. Seine einzigartige chemische Struktur und seine biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt in verschiedenen Bereichen.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UVHBULKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855824 | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6743-92-6 | |
| Record name | Cacticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CACTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12KOU8P94F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhamnetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cacticin (Isorhamnetin 3-O-galactoside)?
A1: this compound, also known as Isorhamnetin 3-O-galactoside, is a naturally occurring flavonoid glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants and known for their various biological activities.
Q2: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C28H32O16 and a molecular weight of 624.54 g/mol. []
Q3: In which plants can this compound be found?
A3: this compound has been identified in various plant species, including:
- Solidago virga-aurea (Goldenrod) [, ]
- Artemisia apiacea [, ]
- Opuntia ficus-indica var. saboten (Prickly pear cactus) [, ]
- Malus domestica (Apple) []
- Centaurea species []
- Evodia rutaecarpa []
- Pituranthos battandieri []
- Rhododendron anthopogonoides []
- Leucaena leucocephala []
- Artemisia capillaris [, ]
- Calamintha grandiflora []
- Salicornia fruticosa []
- Annona nutans [, ]
- Cryptocarya alba []
- Erucaria microcarpa []
- Halocharis hispida []
Q4: What are the primary biological activities reported for this compound?
A4: Research suggests that this compound exhibits various biological activities, including:
- Antimicrobial activity: this compound demonstrated good antimicrobial activity against Peronophythora litchi, a fungal pathogen affecting lychee trees. []
- Antioxidant activity: this compound exhibited potent antioxidant activity in DPPH radical scavenging and lipid peroxidation inhibition assays. [, , , ]
- Hepatoprotective activity: this compound demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. []
- Anti-inflammatory activity: this compound showed anti-inflammatory effects in both in vitro and in vivo models, specifically targeting HMGB1-induced inflammatory responses. [, ]
- Antinociceptive activity: this compound displayed antinociceptive activity in models of acetic acid-induced writhing and formalin-induced pain. [, ]
Q5: How does this compound exert its antimicrobial effects against Peronophythora litchi?
A: Proteomics analysis revealed that this compound treatment caused significant changes in the protein expression of Peronophythora litchi. Eleven proteins were down-regulated, four were up-regulated, and one was newly induced. Identified proteins were involved in drug stress response, amino acid and sulfur metabolism, membrane transport, and energy metabolism. []
Q6: Can you explain the role of this compound in modulating HMGB1-induced inflammatory responses?
A: this compound effectively inhibited the release of HMGB1, a crucial nuclear cytokine that triggers vascular inflammation. It also down-regulated HMGB1-dependent inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α) and activation of nuclear factor-κB (NF-κB) in human endothelial cells. Furthermore, it suppressed HMGB1-mediated hyperpermeability and leukocyte migration in mice. []
Q7: What is the significance of this compound's antioxidant activity?
A: this compound's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a natural antioxidant. This property could be beneficial in preventing or mitigating oxidative stress-related damage in various diseases. [, , , ]
Q8: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies focusing on this compound are limited in the provided research, its structural similarity to other flavonoids provides insights into its potential activity. The presence of hydroxyl groups, a common feature in flavonoids, likely contributes to its antioxidant properties. []
Q9: What analytical techniques are commonly employed to identify and quantify this compound?
A9: Several analytical techniques are used to characterize and quantify this compound, including:
- Thin-layer chromatography (TLC) [, , ]
- High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection [, , , , , ]
- High-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS/MS) []
- Ultra-high-performance liquid chromatography diode array detector high-resolution tandem mass spectrometry (UHPLC-DAD-HRMS/MS) []
- Nuclear magnetic resonance (NMR) spectroscopy [, , ]
- Mass spectrometry (MS) [, , ]
- UV spectroscopy [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



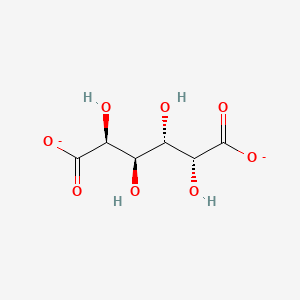
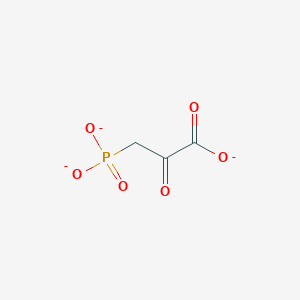
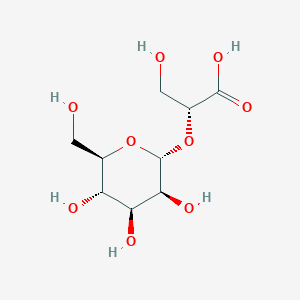

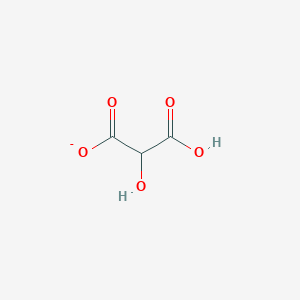
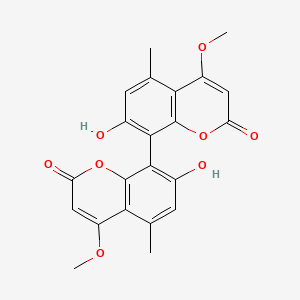

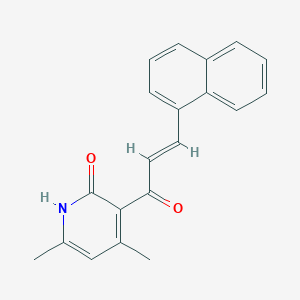
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
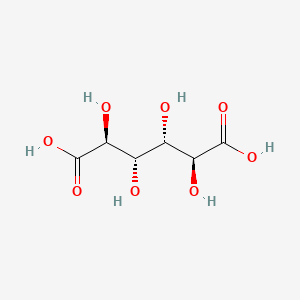
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

